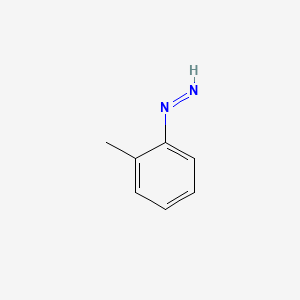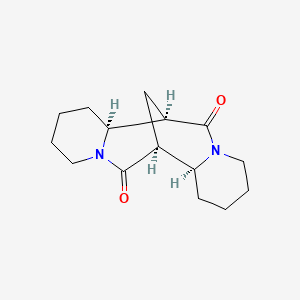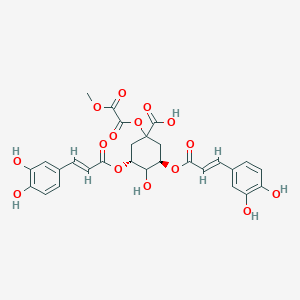
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-(4-morpholinyl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.
Applications De Recherche Scientifique
Polymorph Analysis and Crystal Structure
- Afobazole Polymorphs : Chernyshev et al. (2013) studied the crystal structures of two monoclinic polymorphs of Afobazole, a drug with the active component related to the queried compound. Their findings detailed the crystal packing and conformation of the dications in these polymorphs, noting variations in hygroscopicity due to structural differences, specifically the presence of channels allowing water molecules to penetrate the crystal structure Chernyshev et al., 2013.
Synthesis and Chemical Properties
- Benzimidazoles Synthesis and Activity : Özil et al. (2018) reported on the synthesis of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, highlighting their antioxidant activities and potential as glucosidase inhibitors. They elaborated on the effective synthesis methodology and provided insights into the structure-activity relationship of these compounds Özil et al., 2018.
Antimicrobial and Antibacterial Activity
- Anti-Helicobacter Pylori Agents : Kühler et al. (2002) explored novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole with antibacterial properties selective for Helicobacter spp. The study highlighted the bactericidal potency of these compounds and their species-specific activity Kühler et al., 2002.
Conformational Analyses and Molecular Docking Studies
- EGFR Inhibitors : Karayel (2021) conducted a comprehensive study on benzimidazole derivatives bearing 1,2,4-triazole, examining their anti-cancer properties. The research utilized density functional theory and molecular docking, revealing the stable states of the structures and their potential as EGFR inhibitors Karayel, 2021.
Synthesis and Biological Evaluation
- α-Glucosidase Inhibition : Menteşe et al. (2020) synthesized 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives and evaluated their α-glucosidase inhibitory potential. The study presented compelling evidence of these compounds' inhibitory effects, with one particular compound exhibiting the highest inhibitory effect among those examined Menteşe et al., 2020.
Structure and Molecular Stability
- Molecular Stabilities and Conformational Analyses : Yoon et al. (2011) detailed the conformation of the morpholine ring and the benzimidazole ring in Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate, providing insights into the crystal structure and stability of the compound Yoon et al., 2011.
Propriétés
Formule moléculaire |
C23H24ClN3O4 |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H24ClN3O4/c1-3-31-20-14-15(13-17(24)21(20)29-2)12-16(23(28)27-8-10-30-11-9-27)22-25-18-6-4-5-7-19(18)26-22/h4-7,12-14H,3,8-11H2,1-2H3,(H,25,26)/b16-12+ |
Clé InChI |
ZXLQIKBYLSJLEQ-FOWTUZBSSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C(\C2=NC3=CC=CC=C3N2)/C(=O)N4CCOCC4)Cl)OC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C(C2=NC3=CC=CC=C3N2)C(=O)N4CCOCC4)Cl)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C(C2=NC3=CC=CC=C3N2)C(=O)N4CCOCC4)Cl)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)

![[(E,2S,3R)-2-[[(E)-12-anthracen-9-yldodec-11-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233326.png)



![2,2'-[[3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1233331.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)
![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)
